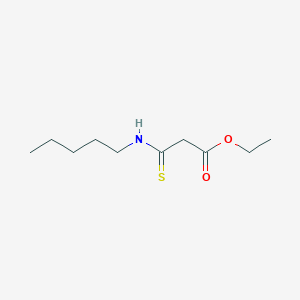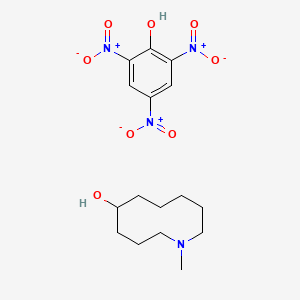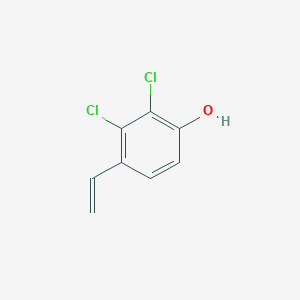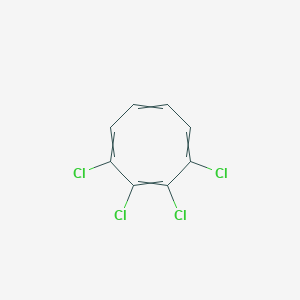
1,2,3,8-Tetrachlorocycloocta-1,3,5,7-tetraene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,8-Tetrachlorocycloocta-1,3,5,7-tetraene is a chlorinated derivative of cyclooctatetraene, a polyunsaturated hydrocarbon. This compound is characterized by the presence of four chlorine atoms attached to the cyclooctatetraene ring, specifically at the 1, 2, 3, and 8 positions. The molecular formula for this compound is C8H4Cl4, and it features an eight-membered ring with alternating double bonds, making it a conjugated system .
Méthodes De Préparation
The synthesis of 1,2,3,8-tetrachlorocycloocta-1,3,5,7-tetraene can be achieved through various methods. One common approach involves the chlorination of cyclooctatetraene using chlorine gas under controlled conditions. The reaction typically requires a catalyst, such as iron(III) chloride, to facilitate the addition of chlorine atoms to the cyclooctatetraene ring. The reaction is carried out at elevated temperatures to ensure complete chlorination .
Industrial production methods for this compound may involve large-scale chlorination processes, where cyclooctatetraene is continuously fed into a reactor along with chlorine gas. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity of the product .
Analyse Des Réactions Chimiques
1,2,3,8-Tetrachlorocycloocta-1,3,5,7-tetraene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines, thiols, or phosphines, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation reactions to form epoxides or other oxygenated derivatives.
Applications De Recherche Scientifique
1,2,3,8-Tetrachlorocycloocta-1,3,5,7-tetraene has several scientific research applications:
Chemistry: The compound is used as a precursor for the synthesis of other chlorinated derivatives and complex organic molecules.
Biology and Medicine: Research is ongoing to explore the potential biological activities of this compound and its derivatives.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,2,3,8-tetrachlorocycloocta-1,3,5,7-tetraene involves its interaction with molecular targets through its conjugated system and chlorine atoms. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable adducts. The presence of multiple chlorine atoms enhances its reactivity and allows for selective interactions with specific molecular targets .
Comparaison Avec Des Composés Similaires
1,2,3,8-Tetrachlorocycloocta-1,3,5,7-tetraene can be compared with other chlorinated derivatives of cyclooctatetraene, such as:
1,2,5,6-Tetrachlorocycloocta-1,3,5,7-tetraene: This isomer has chlorine atoms at different positions, leading to variations in reactivity and properties.
1,4,5,8-Tetrachlorocycloocta-1,3,5,7-tetraene: Another isomer with a different substitution pattern, affecting its chemical behavior and applications.
Propriétés
Numéro CAS |
61157-66-2 |
|---|---|
Formule moléculaire |
C8H4Cl4 |
Poids moléculaire |
241.9 g/mol |
Nom IUPAC |
1,2,3,8-tetrachlorocycloocta-1,3,5,7-tetraene |
InChI |
InChI=1S/C8H4Cl4/c9-5-3-1-2-4-6(10)8(12)7(5)11/h1-4H |
Clé InChI |
YPMKJFRJJHVGSN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C(C(=C1)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


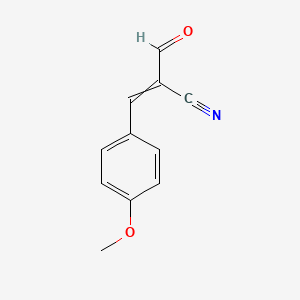
![2-Pyrimidinamine, 4-(4-methoxyphenyl)-5-[1-(methylthio)ethyl]-](/img/structure/B14585265.png)
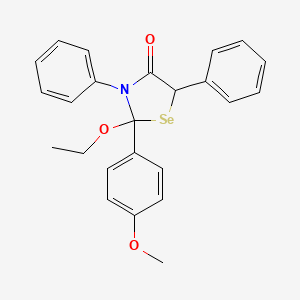
![1,1'-[(3-Phenoxyphenyl)methylene]dipiperidine](/img/structure/B14585297.png)

![1-{1-[3-(5-Chloro-2-nitrophenyl)propyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14585303.png)
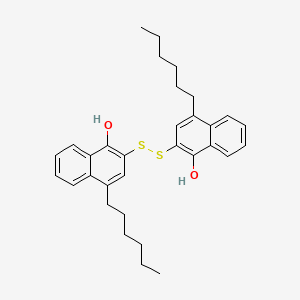
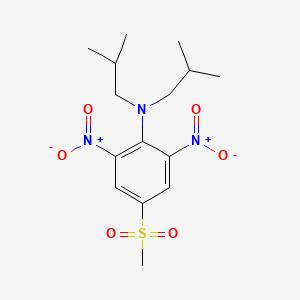
![7-Azabicyclo[4.1.0]heptan-2-amine, N-methyl-N,1-diphenyl-](/img/structure/B14585321.png)
